molecular formula C17H17N3O4 B5582567 N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide CAS No. 303972-21-6

N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide

Cat. No.: B5582567
CAS No.: 303972-21-6
M. Wt: 327.33 g/mol
InChI Key: ONWDBWGQAYVOML-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-(morpholin-4-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF)

    Oxidation: m-Chloroperbenzoic acid, dichloromethane

Major Products Formed

    Reduction: 4-amino-N-[4-(morpholin-4-yl)phenyl]benzamide

    Substitution: Various substituted amides depending on the nucleophile used

    Oxidation: N-oxide derivatives of the morpholine ring

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a reduction in their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(13-1-5-16(6-2-13)20(22)23)18-14-3-7-15(8-4-14)19-9-11-24-12-10-19/h1-8H,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWDBWGQAYVOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350457
Record name N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303972-21-6
Record name N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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